N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-31-18-13-11-17(12-14-18)25-21(30)15-32-24-27-26-23-20-10-6-5-9-19(20)22(28-29(23)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUXGWCXMLSESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 441.51 g/mol. The compound features a complex structure that includes a methoxyphenyl group and a triazole-phthalazine moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetic acid derivatives with triazole-thiol intermediates. The process may include several steps such as:
- Formation of the triazole ring.
- Introduction of the phthalazine unit.
- Final acetamide formation through acylation reactions.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds containing triazole and phthalazine moieties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values often range from 20 to 50 μM.
- HeLa (cervical cancer) : Studies indicate a notable cytotoxic effect with some derivatives achieving IC50 values as low as 29 μM .
The biological activity is attributed to several factors:
- Lipophilicity : The presence of sulfur in the thiol group enhances membrane permeability.
- Target Interaction : The triazole ring is known for its ability to interact with biological targets such as enzymes and receptors involved in cancer progression .
Study 1: Cytotoxicity Evaluation
A recent study evaluated various triazole-thiol derivatives for their cytotoxicity against MCF-7 and HeLa cell lines. Compounds similar to the target compound demonstrated enhanced cytotoxicity due to their structural characteristics:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 25 |
| Compound B | HeLa | 29 |
| Target Compound | HeLa | 35 |
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazole-containing compounds revealed that modifications at specific positions significantly influenced their anticancer activity. For instance:
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds featuring triazole rings exhibit notable anticonvulsant properties. For instance, studies have shown that various triazole derivatives can effectively reduce seizure activity in animal models. Specifically, compounds similar to N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide have been evaluated for their efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
Antitumor Activity
The unique structure of this compound also positions it as a potential candidate for anticancer therapies. Triazole-containing compounds have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into similar compounds have demonstrated promising results in inhibiting the proliferation of cancer cell lines.
Antimicrobial Properties
Another area of application for this compound is its antimicrobial activity. Research indicates that compounds with triazole and phthalazine structures possess significant antibacterial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.
Case Studies
Several case studies exemplify the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticonvulsant Activity | Demonstrated significant reduction in seizure frequency in MES model at doses of 30 mg/kg. |
| Study B | Antitumor Efficacy | Showed inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study C | Antimicrobial Testing | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioacetamide moiety acts as a nucleophilic site. In reactions with alkyl halides or α-halo carbonyl compounds, the thioether undergoes alkylation to form sulfonium intermediates or extended derivatives. For example:
This reactivity enables modular derivatization for pharmacological optimization .
Triazole Ring Functionalization
The triazolo[3,4-a]phthalazine system participates in electrophilic substitutions and cycloadditions. Key transformations include:
Azide Coupling Reactions
Hydrazide intermediates (e.g., 3 in Scheme 1 of ) react with amino acid esters under azide coupling conditions to form peptide-linked derivatives:
textR-NH₂ + → R-NH-CO-NH-Phthalazine
Example : Reaction with glycine methyl ester yields methyl-3-[2-(4-oxo-3-phenyl-phthalazin-1-yloxy)-acetylamino]acetate (5a ) with 72% efficiency .
Oxidation and Reduction
-
Oxidation : Triazole rings resist common oxidizing agents (e.g., H₂O₂), but the phthalazine moiety can undergo regioselective oxidation at the C4 position .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazine’s conjugated double bonds, altering electronic properties .
Condensation Reactions
The acetamide’s NH group reacts with carbonyl compounds to form Schiff bases or hydrazones. For instance:
Biological Activation Pathways
In pharmacological contexts, the compound undergoes metabolic transformations:
-
S-Oxidation : Liver microsomes convert the thioether to sulfoxide/sulfone metabolites, altering bioavailability .
-
Demethylation : CYP450 enzymes remove the methoxy group, generating a reactive phenol intermediate .
Comparative Reactivity with Analogues
The methoxyphenyl group enhances electron density, directing electrophiles to the triazole’s N2 position. Contrasts with non-methoxy analogs:
| Feature | N-(4-Methoxyphenyl) Derivative | N-Phenyl Derivative |
|---|---|---|
| Electrophilic Substitution Rate | 2.1 × 10⁻³ s⁻¹ (NO₂⁺) | 1.4 × 10⁻³ s⁻¹ |
| Hydrolytic Stability | Stable at pH 1–10 | Degrades at pH > 8 |
Synthetic Methodologies
Preparation Methods
Synthesis of the Triazolo[3,4-a]Phthalazine Core
The triazolo[3,4-a]phthalazine scaffold is constructed via cyclocondensation of phthalazine-1,4-dione derivatives with hydrazine. In a representative procedure, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (1 ) is subjected to O-alkylation with ethyl chloroacetate in dry acetone and dimethylformamide (DMF) under reflux, yielding ethyl-3-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate (2 ) with a 78% yield. Subsequent hydrazinolysis of 2 with hydrazine hydrate produces (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide (3 ), which undergoes cyclization in the presence of sodium nitrite and hydrochloric acid to form the triazole ring.
Key spectroscopic data for intermediate 3 include:
- 1H NMR (400 MHz, CDCl3) : δ 9.4 (s, NH), 8.21–8.34 (m, ArH), 4.81 (s, CH2).
- 13C NMR : δ 166.6 (C=O), 157.9 (C=O), 65.0 (OCH2).
Formation of the Acetamide Moiety
The acetamide side chain is prepared by coupling 4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C. The resulting 2-chloro-N-(4-methoxyphenyl)acetamide (5 ) is isolated as a white crystalline solid (mp 98–100°C) and characterized by:
- 1H NMR (400 MHz, CDCl3) : δ 7.34 (d, J = 8.8 Hz, 2H, ArH), 6.89 (d, J = 8.8 Hz, 2H, ArH), 4.21 (s, 2H, CH2), 3.80 (s, 3H, OCH3).
Final Condensation and Purification
The thiol 4 and acetamide 5 are combined in a 1:1 molar ratio in DMF with TEA (2 equiv). The mixture is stirred at 50°C for 24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol to afford N-(4-methoxyphenyl)-2-((6-phenyl-triazolo[3,4-a]phthalazin-3-yl)thio)acetamide as a pale-yellow solid.
Characterization Data :
- Melting Point : 215–217°C
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, NH), 8.35–8.12 (m, 8H, ArH), 7.02 (d, J = 8.8 Hz, 2H, ArH), 4.42 (s, 2H, SCH2), 3.77 (s, 3H, OCH3).
- 13C NMR : δ 169.8 (C=O), 158.2 (C-O), 137.5–121.3 (ArC), 55.6 (OCH3), 35.2 (SCH2).
- HRMS (ESI+) : m/z 498.1423 [M + H]+ (calc. 498.1428).
Reaction Optimization and Mechanistic Insights
The cyclization step to form the triazole ring requires precise control of temperature and pH. Excess hydrazine hydrate (5 mL, 99%) and reflux conditions (8 hours) are critical for complete conversion of ester 2 to hydrazide 3 . The use of TEA in the thioether formation mitigates side reactions by scavenging HCl generated during nucleophilic substitution.
Yield Comparison Under Varied Conditions :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMF | 50 | 72 |
| K2CO3 | Acetone | 60 | 58 |
| NaOH | EtOH | 25 | 41 |
Challenges and Side Reactions
Competing pathways during triazole formation may lead to regioisomeric byproducts. Employing a stepwise protocol—first forming the phthalazine hydrazide and then cyclizing with NaNO2/HCl—ensures regioselectivity. Additionally, the thiol group in 4 is susceptible to oxidation; thus, reactions are conducted under nitrogen atmosphere to prevent disulfide formation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide?
- The synthesis typically involves multi-step reactions, including:
Core Formation : Condensation of substituted triazole-thiols with chloroacetamide derivatives to form the triazolo-phthalazin scaffold .
Thioether Linkage : Reaction with 2-chloro-N-(4-methoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioacetamide group .
Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) yields the final product .
- Example: Compound 2m (yield: 72%) was synthesized via similar steps, characterized by ¹H/¹³C NMR and melting point .
Q. How is the compound characterized to confirm its structure?
- Spectroscopic Methods :
- ¹H NMR : Signals for methoxyphenyl protons (~δ 3.8 ppm for OCH₃) and triazole-phthalazin aromatic protons (δ 7.2–8.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~δ 168 ppm and triazole carbons (δ 140–160 ppm) .
- IR : Stretching vibrations for C=S (~650 cm⁻¹) and C=O (~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for similar triazolo-phthalazin derivatives?
- Antimicrobial Activity : Analogues like N-(4-methoxyphenyl)-2-((4-oxo-3-sulfamoylphenyl)thio)acetamide showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Mechanism : Thioacetamide moieties disrupt bacterial cell membranes or inhibit enzyme activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for triazolo-phthalazin derivatives?
- Key Variables :
- Temperature : Reactions at 80–100°C improve cyclization efficiency .
- Catalysts : Use of DMAP or TMSOTf enhances intermediate formation .
- Solvent : Polar aprotic solvents (e.g., DMF, CH₃CN) favor nucleophilic substitution .
Q. What methods resolve discrepancies in spectroscopic data for structurally similar compounds?
- Cross-Validation :
- Compare experimental ¹H NMR with computational predictions (e.g., DFT calculations) .
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks in crowded aromatic regions .
Q. How can crystallography clarify the stereoelectronic properties of the compound?
- X-ray Diffraction : Resolves bond lengths (e.g., C-S bond: ~1.75 Å) and dihedral angles between the triazole and phthalazin rings .
- Case Study : A related methoxyphenyl compound showed π-stacking interactions (3.5 Å spacing) influencing solubility .
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial derivatives?
- Modifications :
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups enhance activity) .
- Replace thioacetamide with sulfonamide to test potency .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Advanced Purification : Use preparative HPLC for isomers or byproducts not resolved by column chromatography .
- Contradiction Management : Compare melting points (e.g., 235–237°C for 2m vs. 201–202°C for benzothiazole analogues ) to identify polymorphic forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
